molecular formula C7H5ClN4S B1451905 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine CAS No. 1155047-26-9

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Cat. No.: B1451905
CAS No.: 1155047-26-9
M. Wt: 212.66 g/mol
InChI Key: DQTBBVWROPNYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is a high-purity chemical compound offered for research applications. This molecule features a 1,2,4-triazine ring, a nitrogen-rich heterocycle known for its electron-deficient nature, which makes it a valuable scaffold in various scientific explorations . The structure is further functionalized with an amine group and a 5-chlorothiophene substituent, enhancing its potential as a versatile building block in medicinal chemistry and materials science. Compounds based on the 1,2,4-triazine structure are of significant interest in drug discovery and development due to their diverse biological activities. The presence of the chlorothiophene group can be utilized to modulate the compound's electronic properties and lipophilicity, which are critical parameters in optimizing pharmacokinetic profiles. Researchers value this specific derivative for its potential as a key synthetic intermediate in the construction of more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBBVWROPNYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and appropriate triazine precursors.

    Formation of Intermediate: The carboxylic acid is converted to an amine derivative through amination reactions.

    Cyclization: The amine derivative undergoes cyclization with triazine precursors under controlled conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine 5-Chlorothiophen-2-yl C₆H₅ClN₄S 212.66 Under investigation (kinase inhibition)
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine 3-Chlorophenyl C₉H₇ClN₄ 222.63 Not reported (structural analog)
5-(4-Bromophenyl)-1,2,4-triazin-3-amine 4-Bromophenyl C₉H₇BrN₄ 259.08 Anticancer (in silico studies)
5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine 5-Methylfuran-2-yl C₈H₈N₄O 188.18 Improved solubility due to oxygen
5-(2-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine 2-Chloro-4-fluorophenyl C₉H₆ClFN₄ 224.62 Dual halogen effects (potential halogen bonding)
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine 4-Fluorophenyl, 2-chloro-6-methylpyridin-4-yl C₁₅H₁₁ClFN₅ 331.73 Adenosine A2A receptor antagonist
Key Observations:
  • Fluorine, being smaller and more electronegative, may optimize receptor interactions via dipole effects .
  • Aromatic Systems : Thiophene (sulfur-containing) and furan (oxygen-containing) rings differ in electronic and steric profiles. Thiophene’s sulfur may engage in hydrophobic interactions, while furan’s oxygen improves solubility .
  • Pyridine vs. Phenyl: Pyridine substituents (e.g., in adenosine antagonists) introduce basic nitrogen, enabling hydrogen bonding or π-stacking in receptor pockets .

Biological Activity

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, with the chemical formula C7H5ClN4S and CAS number 1155047-26-9, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial and antitumor activities, along with relevant research findings and case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight212.66 g/mol
Melting PointNot specified
SolubilityHighly soluble
Log P (octanol-water partition coefficient)1.2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has been shown to exhibit activity against various bacterial strains. A systematic review identified several derivatives of 1,2,4-triazine compounds that demonstrated significant antibacterial effects, suggesting that this compound may share similar mechanisms of action due to its structural features .

Case Study:
In a study published in 2024, researchers evaluated the antibacterial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Research Findings:
A recent study explored the cytotoxic effects of triazine derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 50 µM . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the chlorothiophene moiety is believed to enhance its lipophilicity and improve membrane permeability, which is crucial for its antibacterial and antitumor activities.

Q & A

Q. What are the optimal synthetic routes for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of precursors such as thiophene derivatives and triazine intermediates. Key steps include:

  • Precursor Preparation : Start with 5-chlorothiophene-2-carboxylic acid derivatives, which are functionalized via nucleophilic substitution or coupling reactions .
  • Cyclization : Use catalysts like copper(I) iodide or palladium complexes to facilitate triazine ring formation .
  • Purification : Employ column chromatography or recrystallization in polar solvents (e.g., ethanol or DMSO) to isolate the product.
    Optimization requires strict control of temperature (60–120°C), solvent polarity (e.g., DMF for high solubility), and catalyst loading (1–5 mol%) to maximize yield (reported up to 75%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 253.03) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .
  • Stability Monitoring : Use periodic HPLC analysis to detect degradation products (e.g., hydrolyzed triazine rings or thiophene oxidation) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine Position : The 5-chloro group on thiophene enhances lipophilicity, improving membrane permeability in cell-based assays .
  • Triazine Substitution : Replacing the amine group with methyl or aryl groups reduces binding affinity to kinase targets (e.g., IC₅₀ increases from 0.5 µM to >10 µM) .
    Methodology : Perform comparative assays (e.g., fluorescence polarization for binding affinity) on analogs synthesized via parallel combinatorial chemistry .

Q. How can contradictory data on solubility and bioactivity be resolved?

Discrepancies often arise from:

  • Solvent Effects : Dimethyl sulfoxide (DMSO) may stabilize the compound in vitro but induce aggregation in aqueous buffers. Use dynamic light scattering (DLS) to monitor aggregation .
  • Assay Variability : Standardize cell culture conditions (e.g., serum-free media) to minimize interference from serum proteins .
    Resolution : Apply multivariate analysis (e.g., PCA) to datasets from multiple labs to identify confounding variables .

Q. What environmental stability parameters must be considered for eco-toxicological studies?

  • Photodegradation : UV-Vis studies show rapid degradation under UV light (t₁/₂ = 2–4 hours), generating chlorinated byproducts .
  • Aquatic Fate : Use OECD 301D guidelines to assess biodegradability in simulated freshwater (e.g., <20% degradation over 28 days) .
    Experimental Design : Combine high-performance liquid chromatography–mass spectrometry (HPLC-MS) and toxicity assays (e.g., Daphnia magna LC₅₀) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase, DHFR). Key residues: Asp27 and Leu28 for hydrogen bonding .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
    Validation : Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can experimental designs minimize batch-to-batch variability in pharmacological studies?

  • Randomized Block Design : Assign synthesis batches and biological replicates randomly to control for confounding factors (e.g., humidity during synthesis) .
  • Quality Control : Implement LC-MS batch analysis to ensure >95% purity for all batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.